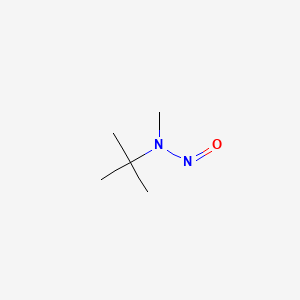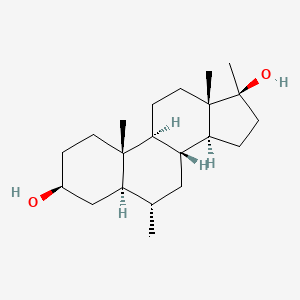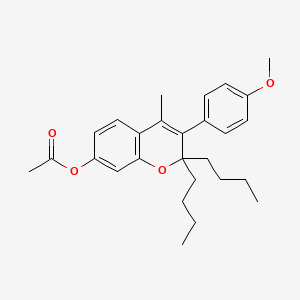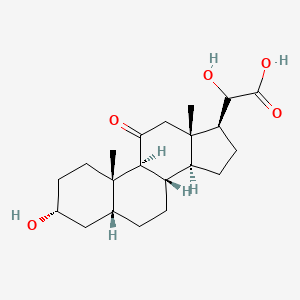
tert-Butylmethylnitrosamine
Overview
Description
Tert-Butylmethylnitrosamine, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Analysis in Pharmaceuticals
Recent studies highlight the application of spectroscopic techniques like Raman and terahertz spectroscopies in pharmaceutical research, which could potentially include the analysis of compounds such as tert-Butylmethylnitrosamine. These techniques offer valuable insights into the characterization of pharmaceutical systems, despite their limitations. The versatility of Raman and terahertz spectroscopies is showcased through their diverse range of applications, underscoring their utility in overcoming the challenges associated with characterizing complex pharmaceutical compositions (McGoverin, Rades, & Gordon, 2008).
Environmental Decomposition
Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has provided insights into methods that could also be relevant for this compound. This process demonstrates the feasibility of employing radio frequency (RF) plasma reactors for the effective decomposition and conversion of MTBE. The findings suggest potential applications for the environmental decomposition of similar compounds, offering an innovative approach to mitigating pollution (Hsieh et al., 2011).
Pathogenesis Insights from Nitrosamine Studies
A significant body of research has explored the role of nitrosamines, including this compound, in the pathogenesis of various diseases. Nitrosamines are known to mediate their mutagenic effects through DNA damage, oxidative stress, and inflammation, contributing to cellular degeneration. Such studies are crucial for understanding the mechanisms underlying diseases like Alzheimer's, diabetes mellitus, and non-alcoholic steatohepatitis, offering pathways for potential interventions (de la Monte et al., 2009).
Understanding Nitrosamine-induced Carcinogenesis
Research into nitrosamine-induced lung carcinogenesis has shed light on the molecular targets and signal transduction pathways involved in tobacco-related lung cancers. Such studies have emphasized the role of cell membrane receptors and their signal pathways in the carcinogenic process, providing a foundation for developing targeted therapies. This research area highlights the importance of understanding the molecular mechanisms of carcinogenesis induced by nitrosamines, including this compound, to devise effective cancer treatments (Schuller, 1992).
Mechanism of Action
Target of Action
Tert-Butylmethylnitrosamine, also known as N-nitrosamines, is a compound that primarily targets secondary amines . The interaction with these amines leads to the synthesis of various N-nitroso compounds .
Mode of Action
This compound interacts with its targets through a process known as nitrosation . This process involves the conversion of secondary amines into N-nitroso compounds under solvent-free conditions . The reaction conditions are metal and acid-free, which allows for a broad substrate scope .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of N-nitroso compounds from secondary amines . The compound also plays a role in other transformations, including the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .
Pharmacokinetics
The compound’s synthesis process is characterized by broad substrate scope, metal and acid-free conditions, and an easy isolation procedure . These factors may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The primary result of this compound’s action is the synthesis of various N-nitroso compounds from secondary amines . These compounds have various applications in chemical synthesis and may have biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that the synthesis of N-nitroso compounds from secondary amines using this compound occurs under solvent-free conditions , suggesting that the compound’s action may be influenced by the presence or absence of certain solvents.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tert-Butylmethylnitrosamine plays a crucial role in biochemical reactions, particularly in the formation of N-nitroso compounds. It interacts with secondary amines under solvent-free conditions to produce various N-nitroso compounds . The compound is known to interact with enzymes such as cytochrome P450, which is involved in its metabolic activation. This interaction leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can lead to mutations and cancer development. The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also impacts gene expression by causing changes in the transcriptional activity of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage. The compound also inhibits the activity of certain enzymes involved in DNA repair, further contributing to its mutagenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its mutagenic potential. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent DNA damage and long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause DNA damage and mutations without significant toxicity. At high doses, it can lead to severe toxic effects, including liver damage, kidney damage, and increased risk of cancer. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its activation and detoxification. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins. It also interacts with other enzymes involved in its detoxification, such as glutathione S-transferase, which helps to neutralize its reactive intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported by specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It can be found in the nucleus, where it interacts with DNA and causes mutations. The compound may also be localized in the cytoplasm, where it interacts with proteins and other biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Properties
IUPAC Name |
N-tert-butyl-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)7(4)6-8/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOESAJRGHRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947903 | |
| Record name | N-tert-Butyl-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504-18-9 | |
| Record name | N,2-Dimethyl-N-nitroso-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylmethylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyl-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL(TERT-BUTYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGC4CMK8EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1215049.png)
![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)




![N-[(1R,2R)-1-hydroxy-1-[(4S,5R)-5-hydroxy-2-(4-hydroxyphenyl)-1,3-dioxan-4-yl]-3-oxopropan-2-yl]acetamide](/img/structure/B1215057.png)
![Bis[(S)-2-amino-3-phenylpropyl] persulfide](/img/structure/B1215058.png)



